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molecular formula C10H11NO3S B8563550 4-Isopropylsaccharin

4-Isopropylsaccharin

Cat. No. B8563550
M. Wt: 225.27 g/mol
InChI Key: MRPAHFZTHXMLRO-UHFFFAOYSA-N
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Patent
US05378720

Procedure details

A mixture of 4-isopropylsaccharin (37.9 g), phenyl chloromethyl sulfide (33.3 g), tetrabutylammonium bromide (5.4 g) and toluene (200 mL) was heated under reflux for 24 hours, then stripped of volatiles. Column chromatography of the residue on silica gel (485 g) and elution first with hexane, then hexane-dichloromethane (1:1), then dichloromethane gave in the hexane-dichloromethane eluate 2-phenylthiomethyl-4,-isopropylsaccharin as a pale yellow oil (53.5 g, 92% yield).
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:5]=1[C:6](=[O:15])[NH:7][S:8]2(=[O:10])=[O:9])(C)C.ClCS[C:19]1[CH:24]=CC=C[CH:20]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH:19]([N:7]1[C:6](=[O:15])[C:5]2[C:11](=[CH:12][CH:13]=[CH:14][CH:4]=2)[S:8]1(=[O:9])=[O:10])([CH3:24])[CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
37.9 g
Type
reactant
Smiles
C(C)(C)C1=C2C(NS(=O)(=O)C2=CC=C1)=O
Name
Quantity
33.3 g
Type
reactant
Smiles
ClCSC1=CC=CC=C1
Name
Quantity
5.4 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
WASH
Type
WASH
Details
Column chromatography of the residue on silica gel (485 g) and elution first with hexane
CUSTOM
Type
CUSTOM
Details
hexane-dichloromethane (1:1), then dichloromethane gave in the hexane-dichloromethane eluate 2-phenylthiomethyl-4

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1S(=O)(=O)C2=CC=CC=C2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 53.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 141.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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